3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. One efficient method employs SiO2 nanoparticles as a non-metal oxide catalyst, which facilitates the reaction under solvent-free conditions . This method is environmentally friendly, rapid, and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the chromone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromones or benzoyl derivatives.
Scientific Research Applications
3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing inflammation and preventing cellular damage. The compound’s ability to interact with DNA and proteins also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but different substituents.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a benzoyl group.
Uniqueness
3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its benzoyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
110396-76-4 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-benzoyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C17H12O4/c1-10-15(16(19)11-5-3-2-4-6-11)17(20)13-8-7-12(18)9-14(13)21-10/h2-9,18H,1H3 |
InChI Key |
JYFVNJNLUSFKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.